molecular formula C17H25N3O6S B2754700 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine CAS No. 849035-91-2

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine

Cat. No.: B2754700
CAS No.: 849035-91-2
M. Wt: 399.5 g/mol
InChI Key: IVVOVANOIYQKKR-UHFFFAOYSA-N
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Description

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine is an organic compound that serves as an important intermediate in organic synthesis. It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a methylsulfonyl group, and a nitrophenyl group. This compound is often used in the synthesis of pharmaceuticals and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.

    Substitution with Methylsulfonyl and Nitrophenyl Groups: The methylsulfonyl and nitrophenyl groups are introduced through nucleophilic substitution reactions, often using reagents such as methylsulfonyl chloride and nitrophenyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylsulfonyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methylsulfonyl group under basic conditions.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted piperidine derivatives.

Scientific Research Applications

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The molecular targets and pathways involved vary based on the specific biological activity of the final product derived from this compound.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-methanesulfonyloxypiperidine: Similar in structure but lacks the nitrophenyl group.

    1-Boc-4-nitrophenylpiperidine: Similar but lacks the methylsulfonyl group.

Uniqueness

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine is unique due to the presence of both the methylsulfonyl and nitrophenyl groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

CAS No.

849035-91-2

Molecular Formula

C17H25N3O6S

Molecular Weight

399.5 g/mol

IUPAC Name

tert-butyl 4-(4-methylsulfonyl-2-nitroanilino)piperidine-1-carboxylate

InChI

InChI=1S/C17H25N3O6S/c1-17(2,3)26-16(21)19-9-7-12(8-10-19)18-14-6-5-13(27(4,24)25)11-15(14)20(22)23/h5-6,11-12,18H,7-10H2,1-4H3

InChI Key

IVVOVANOIYQKKR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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